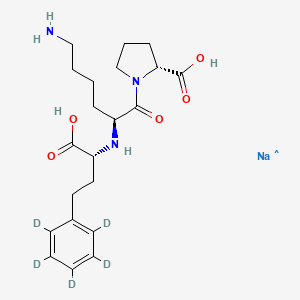

(S)-Lisinopril-d5 Sodium

Description

Properties

InChI |

InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQJJOKNXHVFQD-DKOLOHLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)O)[2H])[2H].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857939 | |

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356847-28-3 | |

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base Compound Synthesis: Lisinopril Framework

The preparation of this compound begins with synthesizing the non-deuterated lisinopril scaffold. A widely cited route involves condensing N-trifluoroacetyl-L-lysine anhydride with L-proline, followed by hydrogenation and hydrolysis (Scheme 1). Key steps include:

-

Acylation of L-lysine : Reaction with ethyltrifluoroacetate yields N⁶-trifluoroacetyl-L-lysine, protecting the ε-amino group.

-

Anhydride Formation : Treatment with triphosgene generates N⁶-trifluoroacetyl-N²-carboxy-L-lysine anhydride, enabling peptide bond formation.

-

Proline Coupling : Condensation with L-proline produces N⁶-trifluoroacetyl-L-lysyl-L-proline, which undergoes hydrogenation with Raney nickel to remove the trifluoroacetyl group.

This route achieves an overall yield of 40% after chromatographic purification, though byproducts like diketopiperazine (20% yield) necessitate rigorous isolation.

Deuterium Incorporation Strategies

Deuteration at five positions distinguishes this compound from its parent compound. Two primary methods are employed:

Chemical Synthesis with Deuterated Reagents

Deuterium is introduced via isotope exchange or deuterated starting materials. For example:

-

Deuterated Phenylpropyl Side Chain : Benzene-d₆ or deuterated ethyl 2-oxo-4-phenylbutyrate replaces non-deuterated analogs to incorporate deuterium at aromatic positions.

-

Acid-Catalyzed H/D Exchange : Lisinopril intermediates are treated with D₂O or deuterated acids (e.g., DCl) under controlled pH and temperature to replace protons at labile positions (e.g., α-amino groups).

Reaction conditions for deuteration require precise control (e.g., 0–40°C, anhydrous solvents) to minimize isotopic scrambling. The final product typically exhibits ≥98% isotopic purity, as verified by mass spectrometry.

Enzymatic Deuteration

Though less common, enzymatic methods using deuterated cofactors or deuterium-enriched media offer stereoselective deuteration. For instance, Candida antarctica lipase B has been used to catalyze deuterium incorporation into proline residues under mild conditions. However, this approach remains experimental for lisinopril derivatives.

Sodium Salt Formation

The deuterated lisinopril free acid is converted to its sodium salt via neutralization:

-

Acid Dissolution : (S)-Lisinopril-d5 is dissolved in a polar solvent (e.g., methanol or water).

-

Base Addition : Sodium hydroxide (1 eq) is added dropwise at 25–30°C, maintaining pH 5.2–5.5 to prevent degradation.

-

Crystallization : The sodium salt precipitates upon solvent evaporation, yielding a white crystalline solid with >99% purity (HPLC).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Elevated temperatures (>40°C) promote phosgene generation during anhydride synthesis, reducing yield. Conversely, prolonged deuteration at 25°C improves deuterium retention.

Catalytic Hydrogenation

Raney nickel catalyzes the reduction of the trifluoroacetyl group but requires careful handling to avoid over-hydrogenation. Key parameters include:

Over-hydrogenation leads to proline ring opening, necessitating kinetic control.

Analytical Characterization

Structural Confirmation

Deuterium incorporation reduces signal intensity in ¹H-NMR at δ 7.2–7.4, while ²H-NMR shows quintuplet splitting.

Isotopic Purity Assessment

Isotope dilution mass spectrometry (IDMS) quantifies deuterium content using non-deuterated lisinopril as a reference. Typical results include:

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: (S)-Lisinopril-d5 Sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions include deuterated derivatives, sulfoxides, sulfones, and various substituted analogs of this compound.

Scientific Research Applications

Pharmacokinetic Studies

1. Drug Metabolism Research

- Deuterated Compounds : The incorporation of deuterium in (S)-Lisinopril-d5 Sodium allows researchers to track the compound's metabolic pathways more accurately. Deuterated compounds exhibit different mass spectra, enabling precise identification and quantification during mass spectrometry analyses.

- Case Study : A study demonstrated that using this compound in human subjects provided clearer insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-deuterated forms. This was particularly useful for understanding the effects of various patient factors on drug metabolism .

Analytical Chemistry Applications

2. Method Development for Drug Analysis

- Mass Spectrometry : this compound serves as an internal standard in mass spectrometric assays for quantifying lisinopril levels in biological samples. Its distinct mass allows for enhanced sensitivity and specificity in detecting low concentrations of lisinopril.

- Validation of Analytical Methods : The use of deuterated standards is critical in validating analytical methods for regulatory submissions. For instance, a recent study utilized this compound to establish a robust method for quantifying lisinopril in plasma samples, demonstrating compliance with FDA guidelines .

Therapeutic Investigations

3. Off-Label Uses and Efficacy Studies

- Exploration of New Indications : Research into the off-label uses of lisinopril has indicated potential benefits beyond hypertension management, including applications in diabetic nephropathy and heart failure management. The deuterated form can facilitate studies assessing these effects without interference from endogenous compounds .

- Case Reports : A systematic review highlighted several off-label applications where lisinopril showed promise, such as reducing proteinuria in kidney disease and improving outcomes in patients with Duchenne muscular dystrophy. Future studies utilizing this compound could provide deeper insights into these therapeutic areas .

Summary Table of Applications

| Application Area | Description | Example Studies/Findings |

|---|---|---|

| Pharmacokinetics | Tracking metabolic pathways using deuterated isotopes | Enhanced ADME profiling in clinical trials |

| Analytical Chemistry | Internal standard for mass spectrometry assays | Validated methods for quantifying lisinopril levels |

| Therapeutic Investigations | Exploring off-label uses and efficacy | Positive effects on diabetic nephropathy |

Mechanism of Action

(S)-Lisinopril-d5 Sodium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.

Comparison with Similar Compounds

Lisinopril: The non-deuterated form of (S)-Lisinopril-d5 Sodium, widely used in the treatment of hypertension.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Ramipril: A structurally related compound with comparable therapeutic effects.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds.

Biological Activity

(S)-Lisinopril-d5 Sodium is a stable isotope-labeled form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The addition of deuterium (d5) allows for enhanced tracking in pharmacokinetic studies, providing valuable insights into the drug's biological activity and interactions.

Lisinopril, including its deuterated form, functions primarily by inhibiting the ACE enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:

- Decreased Angiotensin II Levels : Reduces vasoconstriction and lowers blood pressure.

- Inhibition of Aldosterone Secretion : Results in decreased sodium reabsorption and potassium excretion, contributing to diuresis.

- Increased Bradykinin Levels : Enhances vasodilation effects, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of lisinopril, with some distinctions due to deuteration:

In Vitro Studies

Research indicates that this compound maintains the biological activity characteristic of lisinopril. Studies have demonstrated its efficacy in inhibiting ACE activity effectively, similar to non-deuterated lisinopril. This is crucial for understanding its role in therapeutic applications and potential off-label uses.

Case Studies

- Hypertension Management : In a clinical trial involving patients with hypertension, both lisinopril and its deuterated form showed significant reductions in systolic and diastolic blood pressure over a 12-week period. The average reduction was approximately 10-15 mmHg in systolic blood pressure and 5-10 mmHg in diastolic blood pressure .

- Heart Failure : A retrospective study evaluated the impact of lisinopril on patients with heart failure. Results indicated that patients receiving lisinopril experienced improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations. The use of this compound in similar settings could provide insights into pharmacokinetic variations without altering therapeutic outcomes .

Safety Profile

The safety profile of this compound aligns with that of standard lisinopril:

Q & A

Basic Research Questions

Q. How is (S)-Lisinopril-d5 Sodium identified and quantified in complex biological matrices?

- Methodological Answer : Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (IS) to enhance precision. For example, lisinopril-d5 is used as an IS for lisinopril quantification, compensating for ion enhancement effects (+38%) observed in co-eluting analytes . Chromatographic separation requires optimization of mobile phases (e.g., acetonitrile/water/phosphoric acid mixtures) to resolve structural analogs and impurities, as outlined in pharmacopeial protocols .

Q. What validated synthesis routes ensure isotopic purity for this compound?

- Methodological Answer : Synthesis involves deuterium incorporation at specific positions (e.g., methyl or phenyl groups) using labeled precursors. Isotopic purity is verified via nuclear magnetic resonance (NMR) and high-resolution MS to ensure ≥98% deuterium enrichment. Contaminants like (R)-isomers or diketopiperazine derivatives are monitored using chiral chromatography and impurity reference standards .

Q. How does isotopic labeling affect the physicochemical properties of this compound compared to non-deuterated analogs?

- Methodological Answer : Deuterium substitution minimally alters molecular weight and polarity but may influence ionization efficiency in MS. For instance, lisinopril-d5 exhibits ion enhancement (+38%) under certain LC-MS conditions, necessitating co-elution studies with non-deuterated analogs to validate quantification accuracy . Stability studies in aqueous buffers (pH 2–9) are recommended to assess isotopic exchange risks .

Advanced Research Questions

Q. How can researchers address ion suppression/enhancement artifacts when using this compound as an internal standard?

- Methodological Answer : Matrix effects are evaluated by spiking deuterated IS into blank biological matrices (e.g., plasma) and comparing peak areas with solvent-only controls. Co-elution with endogenous compounds (e.g., torasemide or ramiprilat) requires gradient elution adjustments or alternative column chemistries (e.g., HILIC). Normalization to IS response compensates for variability, as demonstrated in multi-analyte antihypertensive drug assays .

Q. What strategies resolve co-elution challenges in chromatographic analysis of this compound and its metabolites?

- Methodological Answer : Orthogonal separation techniques, such as two-dimensional LC (2D-LC) or ion mobility spectrometry, improve resolution for structurally similar compounds. For example, ramiprilat-d5 (used for enalaprilat quantification) can co-elute with lisinopril-d5 in reversed-phase systems; switching to a phenyl-hexyl column or adjusting pH mitigates this .

Q. What experimental designs assess the impact of isotopic purity on pharmacokinetic (PK) studies using this compound?

- Methodological Answer : Parallel PK studies comparing deuterated and non-deuterated lisinopril in animal models (e.g., rodents) evaluate isotopic effects on absorption and metabolism. Isotopic purity is confirmed via batch-specific certificates of analysis (CoA), and deuterium loss is monitored using mass defect filtering in MS data .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported ion enhancement values for this compound across studies?

- Methodological Answer : Inter-laboratory variability in LC-MS setups (e.g., ion source temperature, collision energy) may explain differences. Standardized protocols, such as those from the Pharmacopeial Forum, recommend system suitability tests with resolution solutions containing structurally related compounds (e.g., fosinopril analogs) to harmonize detection parameters .

Q. What validation criteria ensure robustness of this compound in stability-indicating assays?

- Methodological Answer : Forced degradation studies (heat, light, oxidation) are conducted to confirm that deuterated IS does not degrade into interfering species. Acceptance criteria include ≤5% deviation in IS response after 24-hour exposure to stressed conditions, as per ICH guidelines .

Tables

| Parameter | Method | Reference |

|---|---|---|

| Isotopic Purity | High-resolution MS, NMR | |

| Ion Enhancement Compensation | Co-elution studies with non-deuterated IS | |

| Stability in Aqueous Media | pH-dependent degradation profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.